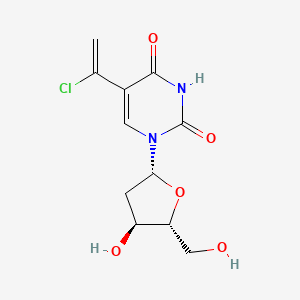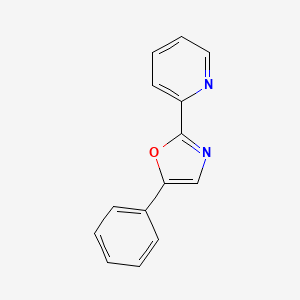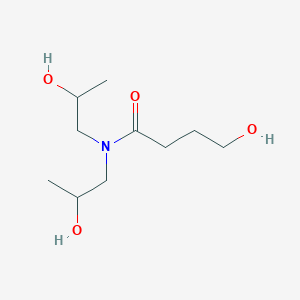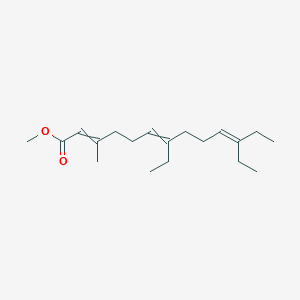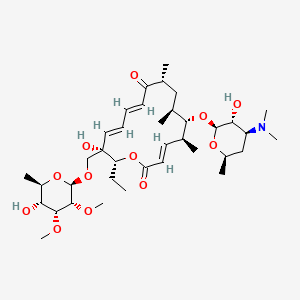
Mycinamicin V
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycinamicin V is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida. Macrolides are a class of natural products that consist of a macrolactone ring linked to one or more sugar molecules. This compound is known for its potent antibacterial properties, particularly against gram-positive bacteria. It is one of several mycinamicin compounds, including Mycinamicin I, II, III, and IV, which are produced through late-stage oxidation steps from the initial macrolide Mycinamicin IV .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mycinamicin V involves the hydroxylation of Mycinamicin IV at the C-14 position. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme MycG, which also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I . The hydroxylation reaction requires specific conditions, including the presence of oxygen and a suitable electron donor to facilitate the catalytic activity of MycG.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Micromonospora griseorubida under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the production of this compound is optimized through the manipulation of various factors such as pH, temperature, and nutrient availability. The compound is then extracted and purified using techniques such as silica gel adsorption or partition chromatography .
化学反应分析
Types of Reactions
Mycinamicin V undergoes several types of chemical reactions, including:
Epoxidation: MycG also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I.
N-demethylation: MycG can catalyze the unnatural N-demethylation of various mycinamicin substrates when partnered with specific redox partners.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxygen: Required for the oxidation and epoxidation reactions catalyzed by MycG.
Electron Donors: Such as NAD(P)H, which provide the necessary electrons for the catalytic activity of MycG.
Redox Partners: Such as Rhodococcus reductase domain RhFRED, which can modulate the catalytic activity of MycG.
Major Products
The major products formed from these reactions include Mycinamicin I and this compound, which are produced through the epoxidation and hydroxylation of Mycinamicin IV, respectively .
科学研究应用
Mycinamicin V has several scientific research applications, including:
作用机制
Mycinamicin V exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein biosynthesis. The compound narrows the nascent protein exit tunnel in the ribosome, preventing the proper translation of genetic code into proteins. This inhibition leads to growth arrest or cell death in bacterial pathogens . The specific interactions between this compound and ribosomal RNA nucleotides are influenced by the location of the sugar molecules and functional groups on the macrolactone ring .
相似化合物的比较
Mycinamicin V is part of a family of 16-membered macrolide antibiotics, which also includes Mycinamicin I, II, III, and IV. These compounds share a similar macrolactone ring structure but differ in their functional groups and sugar molecules. For example:
Mycinamicin I: Produced through the epoxidation of Mycinamicin IV at the C12—C13 olefin position.
Mycinamicin II: Contains different sugar modifications compared to this compound.
Mycinamicin III and IV: Serve as intermediates in the biosynthesis of Mycinamicin I and V.
This compound is unique in its specific hydroxylation at the C-14 position, which distinguishes it from other mycinamicin compounds and contributes to its distinct antibacterial properties .
属性
分子式 |
C37H61NO12 |
|---|---|
分子量 |
711.9 g/mol |
IUPAC 名称 |
(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 |
InChI 键 |
YZYNKVRRUWKKRX-JGPZLTFNSA-N |
手性 SMILES |
CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O |
规范 SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


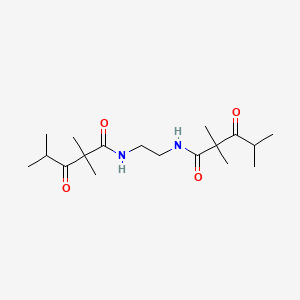

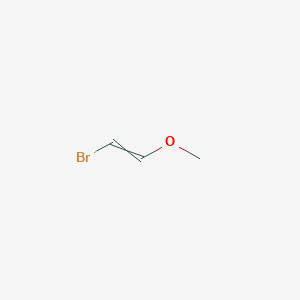


![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

